molecular formula C12H17N B13527985 1-(3-Phenylpropyl)cyclopropan-1-amine

1-(3-Phenylpropyl)cyclopropan-1-amine

Cat. No.: B13527985
M. Wt: 175.27 g/mol
InChI Key: HHRAVVNCEXKKLK-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a phenylpropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-phenylpropylamine with a cyclopropanation reagent such as diazomethane in the presence of a palladium catalyst . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts can be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylpropyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Acidic or basic conditions, nucleophiles such as halides or amines.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

1-(3-Phenylpropyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antifungal, antibacterial, and antiviral activities.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strain energy can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The phenylpropylamine moiety may also contribute to the compound’s overall activity by interacting with hydrophobic pockets in proteins .

Comparison with Similar Compounds

    3-Phenylpropylamine: Shares the phenylpropylamine moiety but lacks the cyclopropane ring.

    Cyclopropanecarboxaldehyde: Contains a cyclopropane ring but differs in functional groups.

    Phenethylamine: Similar in structure but with a different arrangement of carbon atoms.

Uniqueness: 1-(3-Phenylpropyl)cyclopropan-1-amine is unique due to the presence of both the cyclopropane ring and the phenylpropylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-(3-phenylpropyl)cyclopropan-1-amine

InChI

InChI=1S/C12H17N/c13-12(9-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2

InChI Key

HHRAVVNCEXKKLK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCCC2=CC=CC=C2)N

Origin of Product

United States

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